1,3-Bis(1-(methylsulfonyl)piperidin-4-yl)urea

Description

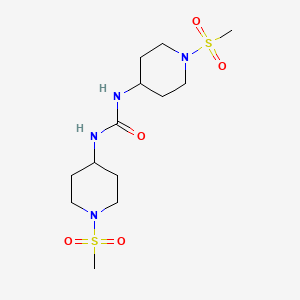

Chemical Structure and Properties 1,3-Bis(1-(methylsulfonyl)piperidin-4-yl)urea is a urea derivative featuring two piperidin-4-yl groups, each substituted with a methylsulfonyl moiety. Its molecular formula is C₁₃H₂₄N₄O₅S₂, with a molecular weight of 404.48 g/mol.

These compounds are often explored in medicinal chemistry for their kinase-inhibitory or enzyme-modulating properties.

Properties

Molecular Formula |

C13H26N4O5S2 |

|---|---|

Molecular Weight |

382.5 g/mol |

IUPAC Name |

1,3-bis(1-methylsulfonylpiperidin-4-yl)urea |

InChI |

InChI=1S/C13H26N4O5S2/c1-23(19,20)16-7-3-11(4-8-16)14-13(18)15-12-5-9-17(10-6-12)24(2,21)22/h11-12H,3-10H2,1-2H3,(H2,14,15,18) |

InChI Key |

DDWLLBWHPRQLHA-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)NC(=O)NC2CCN(CC2)S(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(1-(methylsulfonyl)piperidin-4-yl)urea typically involves the reaction of 1-(methylsulfonyl)piperidine with phosgene or a phosgene equivalent, followed by the addition of a second equivalent of 1-(methylsulfonyl)piperidine. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(1-(methylsulfonyl)piperidin-4-yl)urea can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl groups can be oxidized to form sulfone derivatives.

Reduction: The urea linkage can be reduced to form corresponding amines.

Substitution: The piperidine rings can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as alkyl halides or aryl halides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amines, and various substituted piperidine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,3-Bis(1-(methylsulfonyl)piperidin-4-yl)urea has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,3-Bis(1-(methylsulfonyl)piperidin-4-yl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural and Molecular Comparisons

Structural and Functional Differences

[(1-Methanesulfonylpiperidin-4-yl)methyl]urea (CAS 2007393-04-4)

- Key Difference : Contains a methylene (-CH₂-) linker between the urea and piperidine ring, reducing steric hindrance compared to the target compound’s direct urea-piperidine bonds.

- Implications: Lower molecular weight (235.30 vs.

1-(2-Oxaadamantan-1-yl)-3-(1-(methylsulfonyl)piperidin-4-yl)urea (Compound 26)

- Key Difference : Incorporates a rigid 2-oxaadamantane group instead of a second methylsulfonyl-piperidine moiety.

1,3-Bis(4-nitrophenyl)urea

- Key Difference : Lacks piperidine rings and sulfonyl groups; instead, it features aromatic nitro substituents.

- Implications : Nitro groups confer strong electron-withdrawing effects, making this compound more reactive in electrophilic substitution reactions but less suited for targeted biological interactions .

Physicochemical Properties

- Solubility : The dual methylsulfonyl groups in the target compound likely enhance water solubility compared to the nitro-substituted analog but may reduce it relative to the methylene-linked derivative.

- Stability : Sulfonyl groups confer resistance to enzymatic degradation, whereas adamantane-containing analogs may exhibit higher photostability .

Notes and Limitations

Data Gaps : Direct pharmacological data (e.g., IC₅₀, toxicity) for the target compound are absent in the provided evidence. Further experimental studies are required.

Structural Trade-offs : Bulky substituents (e.g., adamantane) improve target selectivity but may limit synthetic scalability .

Metabolic Considerations : Methylsulfonyl groups are metabolically stable, but piperidine rings may undergo CYP450-mediated oxidation, necessitating prodrug strategies .

Q & A

Q. How does the spatial arrangement of methylsulfonyl groups on the piperidine rings influence the compound’s molecular conformation and intermolecular interactions?

- Methodological Answer : X-ray crystallography reveals that methylsulfonyl groups induce steric hindrance, stabilizing envelope conformations in heterocyclic rings. Hydrogen-bonding interactions (C–H⋯O) between sulfonyl oxygen and adjacent molecules contribute to 3D crystal packing, which may correlate with solid-state stability or solubility limitations .

Q. What strategies can resolve contradictions in binding affinity data when evaluating this compound against biological targets?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, ionic strength) or target flexibility. Use orthogonal assays (e.g., SPR, ITC) to validate affinity. Computational docking studies, informed by QSAR models, can identify critical binding residues and guide mutagenesis experiments to resolve mechanistic conflicts .

Q. How can researchers design structure-activity relationship (SAR) studies to identify critical functional groups in derivatives of this compound?

- Methodological Answer : Systematic modification of substituents (e.g., replacing methylsulfonyl with morpholine or trifluoromethyl groups) followed by in vitro potency testing (e.g., IC₅₀ assays) identifies key pharmacophores. QSAR models incorporating electronic (Hammett constants) and steric (Taft parameters) descriptors predict activity trends .

Q. What in vitro pharmacological models are suitable for evaluating the biological activity of this compound, and how should researchers control experimental variables?

- Methodological Answer : Gram-positive bacterial models (e.g., Staphylococcus aureus MRSA) assess antimicrobial activity, while enzyme inhibition assays (e.g., soluble epoxide hydrolase) evaluate target engagement. Standardize variables like inoculum size, incubation time, and solvent controls (DMSO ≤1% v/v) to minimize variability .

Q. How does the compound’s stability in aqueous formulations impact its applicability in biological assays, and what formulation strategies can mitigate degradation?

- Methodological Answer : Hydrolytic degradation of the urea moiety in aqueous buffers (pH >7) limits shelf life. Use lyophilized formulations or co-solvents (e.g., PEG-400) to enhance stability. Accelerated stability studies (40°C/75% RH) coupled with HPLC monitoring identify optimal storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.